Product packaging for 2-cyano-N-(furan-2-ylmethyl)acetamide(Cat. No.:CAS No. 59749-85-8)

2-cyano-N-(furan-2-ylmethyl)acetamide

Cat. No.: B1267845
CAS No.: 59749-85-8
M. Wt: 164.16 g/mol
InChI Key: NICPABBXIAAASM-UHFFFAOYSA-N
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Description

Significance of Cyanoacetamide Scaffold in Organic Synthesis

Cyanoacetamide and its derivatives are highly reactive compounds that serve as crucial synthons in the synthesis of various heterocyclic systems. tubitak.gov.trresearchgate.net These molecules are polyfunctional, possessing both electrophilic and nucleophilic sites, which allows them to participate in a diverse range of chemical transformations. tubitak.gov.tr The carbonyl and cyano functions are ideally positioned to react with bidentate reagents, facilitating the construction of numerous heterocyclic rings such as pyridine, pyrimidine, thiazole, and pyrazole (B372694). tubitak.gov.tr

Furthermore, the presence of an active methylene (B1212753) group (the carbon atom between the cyano and carbonyl groups) enables condensation and substitution reactions, further expanding their synthetic utility. tubitak.gov.trresearchgate.net Consequently, the cyanoacetamide scaffold is a cornerstone for synthesizing compounds used as pharmaceuticals, dyes, and agrochemicals. researchgate.net

Role of Furan (B31954) Moiety in Biologically Active Heterocycles

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which is a prevalent structural motif in a multitude of biologically active compounds. ijabbr.comijabbr.com Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer effects. ijabbr.comijabbr.comutripoli.edu.ly

Several factors contribute to the biological significance of the furan moiety. Its electron-rich aromatic system can engage in various interactions with biological targets like enzymes and receptors. ijabbr.com The furan ring's aromaticity lends stability to the molecules, potentially enhancing their metabolic stability and bioavailability. ijabbr.com As a versatile scaffold, it can be readily functionalized, allowing for the synthesis of a wide array of derivatives with tailored biological properties. ijabbr.comacs.org

Rationale for Investigating 2-Cyano-N-(furan-2-ylmethyl)acetamide in Academic Research

The investigation of this compound is driven by the strategic combination of the synthetically versatile cyanoacetamide core with the pharmacologically significant furan moiety. nih.gov Researchers are motivated by the potential to synthesize novel and complex heterocyclic compounds by leveraging the reactivity of the cyanoacetamide portion. The incorporation of the furan ring is hypothesized to impart or enhance the biological activity of the resulting molecules. nih.govresearchgate.net Therefore, this compound is considered a valuable intermediate for creating new chemical entities with potential therapeutic applications, making it a subject of interest in academic and pharmaceutical research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1267845 2-cyano-N-(furan-2-ylmethyl)acetamide CAS No. 59749-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPABBXIAAASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308038
Record name 2-cyano-N-(furan-2-ylmethyl)acetamide
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59749-85-8
Record name 59749-85-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-N-(furan-2-ylmethyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyano N Furan 2 Ylmethyl Acetamide

Solvent-Free Reaction Protocols

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing the use of hazardous auxiliary substances.

A prominent and straightforward method for synthesizing 2-cyano-N-(furan-2-ylmethyl)acetamide is through the direct condensation of ethyl cyanoacetate (B8463686) with furfurylamine (B118560) under solvent-free conditions. This approach, often referred to as a fusion method, typically involves heating an equimolar mixture of the two reactants. tubitak.gov.tr The reaction proceeds as the amine displaces the ethoxy group of the ethyl cyanoacetate to form the desired amide bond, with ethanol (B145695) as the only byproduct. One specific protocol involves heating ethyl cyanoacetate to 150°C and then gradually adding the amine over an hour, followed by an additional hour of heating. This method is valued for its simplicity and for avoiding the use of potentially hazardous solvents. tubitak.gov.tr

Direct cyanoacetylation of amines is a fundamental reaction for forming cyanoacetamide derivatives. tubitak.gov.tr Beyond the solvent-free fusion method, this transformation can be achieved using various cyanoacetylating agents and conditions. While the reaction between furfurylamine and ethyl cyanoacetate is a prime example, the broader category of direct amine cyanoacetylation encompasses reactions with cyanoacetic acid itself or its activated derivatives. researchgate.net These reactions are versatile, though they may require different catalysts or coupling agents to proceed efficiently, depending on the specific reactants used. researchgate.net

Optimized Reaction Conditions

Optimizing reaction parameters such as temperature, solvent, and energy input is crucial for maximizing yield and purity while minimizing reaction time.

Temperature is a critical factor in the synthesis of this compound. In the solvent-free condensation of ethyl cyanoacetate and an amine, heating to approximately 150°C has been shown to be effective, yielding the product in high purity.

Alternatively, the reaction can be performed in a solvent. Refluxing an equimolar mixture of ethyl cyanoacetate and 5-methylthiazol-2-amine in 1,4-dioxane (B91453) for three hours, for instance, has been reported to produce the corresponding cyanoacetamide derivative. While this demonstrates the viability of solvent-based methods, the yield was noted to be lower (75%) compared to the solvent-free approach at 150°C (88%). After synthesis, the crude product is often purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/DMF or an acetone/water mixture. nih.gov

Table 1: Comparison of Synthetic Conditions for Cyanoacetamide Formation
MethodReactantsSolventTemperatureTimeYieldReference
Solvent-FreeAmine + Ethyl CyanoacetateNone150°C2 hours88%
Solvent-BasedAmine + Ethyl Cyanoacetate1,4-DioxaneReflux3 hours75%
Microwave-AssistedFurfurylamine + Ethyl CyanoacetateNoneRapid Rise3 minutesHigh nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. psu.edu For the preparation of this compound, heating an equimolar mixture of furfurylamine and ethyl cyanoacetate with microwave irradiation at 700 W for just 3 minutes (with intermittent pauses) provides the final product efficiently. nih.govijert.org This method offers a significant reduction in reaction time compared to conventional heating protocols, which can take several hours. nih.govjchps.com The rapid, localized superheating of the reactants, which possess dipoles that couple with the microwave energy, leads to a dramatic increase in reaction rate. psu.edu This green chemistry approach often results in higher yields and cleaner reactions with fewer by-products. jchps.comnih.gov

Green Chemistry Principles in Synthesis

The synthesis of this compound provides a practical example of applying green chemistry principles to chemical manufacturing. The key tenets include waste prevention, maximizing atom economy, and designing safer chemical processes. acs.orgmsu.edu

Waste Prevention and Atom Economy : The solvent-free condensation of ethyl cyanoacetate and furfurylamine is a prime illustration of waste prevention. msu.edu This reaction has high atom economy, as the majority of atoms from the reactants are incorporated into the final product, with only a small molecule (ethanol) generated as a byproduct. acs.org

Designing for Degradation : While not explicitly detailed in the synthetic literature, the furan (B31954) and acetamide (B32628) moieties are structures that can be targeted for designing molecules that degrade after their intended use, preventing persistence in the environment, a core goal of green chemistry. msu.edu

By employing solvent-free and microwave-assisted techniques, the synthesis of this compound can be achieved in a manner that is both efficient and environmentally responsible.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of 2-cyano-N-(furan-2-ylmethyl)acetamide. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis collectively verify the compound's molecular formula and structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for detailing the chemical environment of each hydrogen and carbon atom within the molecule. Studies conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provide characteristic chemical shifts (δ) in parts per million (ppm).

The ¹H NMR spectrum confirms the presence of all expected protons. Key signals include two singlets for the methylene (B1212753) (CH₂) groups, a multiplet for the furan (B31954) ring protons, and a broad singlet for the amide (NH) proton, which is exchangeable with D₂O.

The ¹³C NMR spectrum further supports the proposed structure by identifying the chemical shifts for the two distinct methylene carbons, the cyano group carbon, the carbonyl carbon, and the carbons of the furan ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment Reference
3.65 Singlet 2H CH₂CO
4.30 Singlet 2H NHCH₂
6.3, 6.4, 7.6 Multiplet 3H Furan-H
8.8 Singlet 1H NH (D₂O exchangeable)

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm) Assignment Reference
25.19 CH₂
35.88 CH₂
116.04 CN

Solvent: DMSO-d6. Note: Full carbon spectrum data is not detailed in the provided source.

IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. The spectrum, typically recorded using a potassium bromide (KBr) pellet, shows distinct absorption bands (ν) in wavenumbers (cm⁻¹).

For this compound, the IR spectrum clearly indicates the presence of an N-H bond, a cyano (C≡N) triple bond, and a carbonyl (C=O) group. The key vibrational frequencies are summarized below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (ν, cm⁻¹) Functional Group Vibrational Mode Reference
3210 N-H Stretching
2264 C≡N Stretching
1662-1675* C=O Stretching

Range inferred from related compounds in the source.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The compound this compound has a molecular formula of C₈H₈N₂O₂. nih.govepa.gov This corresponds to an average mass of 164.164 g/mol and a monoisotopic mass of 164.058578 g/mol . epa.gov Mass spectral analysis, often performed using electron ionization at 70 eV, would be expected to show a molecular ion peak [M]⁺ corresponding to this mass.

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For a compound with the molecular formula C₈H₈N₂O₂, the theoretical elemental composition can be calculated. Experimental values obtained from microanalytical techniques are then compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound.

**Table 4: Elemental Composition of this compound (C₈H₈N₂O₂) **

Element Theoretical Percentage (%)
Carbon (C) 58.53
Hydrogen (H) 4.91
Nitrogen (N) 17.06

X-ray Crystallography for Solid-State Structure

Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. nih.govijert.orgresearchgate.net The space group has been identified as P2₁/c. ijert.org The crystal structure is Z-shaped, with the acetamide (B32628) unit being nearly perpendicular to the furan ring, exhibiting a dihedral angle of 76.7(1)°. nih.govresearchgate.net The unit cell contains four molecules (Z=4). nih.govresearchgate.net Detailed crystal data are presented in the table below.

Table 5: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Empirical formula C₈H₈N₂O₂ nih.gov
Formula weight (Mᵣ) 164.16 nih.gov
Crystal system Monoclinic nih.govresearchgate.net
Space group P2₁/c ijert.org
a (Å) 4.8093 (4) nih.gov
b (Å) 14.9495 (16) nih.gov
c (Å) 11.4969 (11) nih.gov
β (°) 93.482 (3) nih.gov
Volume (V) (ų) 825.06 (14) nih.gov
Z 4 nih.gov
Temperature (K) 293 nih.gov
Radiation Mo Kα (λ = 0.71073 Å) researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Ethyl cyanoacetate (B8463686)
Furfurylamine (B118560)
Potassium bromide

Molecular Conformation and Dihedral Angles

The molecular structure of this compound adopts a distinct Z-shaped conformation. nih.gov This shape is defined by the relative orientation of the furan ring and the acetamide group. A key feature of its structure is the significant inclination between the planar furan ring and the mean plane of the acetamide group (defined by atoms O2/N1/C6/C7). nih.gov

Table 1: Key Dihedral Angles in this compound

Planes Dihedral Angle (°)
Furan ring (O1/C1–C4) to Acetamide group (O2/N1/C6/C7) 76.7(1)
Acetonitrile moiety to Acetamide group 54(6)

Data sourced from Subhadramma et al. (2015). nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The stability of the crystal packing of this compound is heavily reliant on a network of intermolecular hydrogen bonds. nih.gov These interactions involve both classical N—H···O and weaker C—H···O hydrogen bonds. nih.gov

The primary hydrogen bonding motif involves the amide hydrogen (N1—H) acting as a donor to the carbonyl oxygen (O2) of an adjacent molecule. nih.gov Additionally, a carbon atom (C7) also acts as a hydrogen bond donor to the same carbonyl oxygen atom. nih.gov This makes the carbonyl oxygen a bifurcated acceptor, accepting hydrogen bonds from two different donors (N1 and C7). nih.gov This specific interaction pattern is crucial in the formation of the larger supramolecular structure.

Table 2: Hydrogen Bond Geometry for this compound

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1···O2ⁱ 0.86 2.00 2.848(2) 171
C7–H7A···O2ⁱ 0.97 2.55 3.395(2) 145

Symmetry code: (i) x+1, y, z. Data sourced from Subhadramma et al. (2015). nih.gov

Supramolecular Assembly in Crystalline State

The interplay of the hydrogen bonds described above dictates the supramolecular assembly of the compound in its crystalline state. nih.gov The combination of N—H···O and C—H···O interactions where atoms N1 and C7 act as donors to the bifurcated carbonyl oxygen acceptor (O2) results in the formation of specific structural motifs. nih.gov

These interactions link the molecules into chains. Specifically, they generate C(4) chains that propagate along the researchgate.net crystallographic axis. nih.gov The bifurcated hydrogen bond also leads to the formation of a ring motif. nih.gov Using graph-set notation, this ring is described as an R¹₂(6) ring. nih.gov This network of chains and rings defines the stable, three-dimensional architecture of the crystal. nih.gov

Reactivity and Derivatization Strategies

Role as a Versatile Synthetic Precursor

As a polyfunctionalized reagent, 2-cyano-N-(furan-2-ylmethyl)acetamide is a key building block for constructing a variety of heterocyclic compounds. tubitak.gov.trresearchgate.net The strategic positioning of its functional groups enables sequential or one-pot reactions with bidentate reagents, leading to the formation of five- and six-membered rings, as well as fused heterocyclic systems. researchgate.netresearchgate.net

The reactivity of the cyanoacetamide moiety is extensively used to build polyfunctionalized heterocycles such as thiophenes, pyrazoles, thiazoles, and pyridines. tubitak.gov.trresearchgate.net For instance, the Gewald reaction, a classic method for thiophene (B33073) synthesis, involves the condensation of an α-cyano ester (or amide), a carbonyl compound, and elemental sulfur. By analogy, reacting this compound with an aldehyde or ketone and sulfur in the presence of a basic catalyst like morpholine (B109124) would be expected to yield a 2-amino-3-carboxamidothiophene derivative. researchgate.net This versatility establishes the compound as a foundational element in combinatorial chemistry and drug discovery programs aimed at creating libraries of novel heterocyclic structures. nih.gov

The inherent reactivity of this compound facilitates intramolecular and intermolecular cyclization reactions to produce novel molecular scaffolds. The active methylene (B1212753) group can initiate condensation reactions, while the nitrile and amide groups can participate as electrophiles or nucleophiles in subsequent ring-closing steps. tubitak.gov.trresearchgate.net These cyclization strategies are fundamental to modern synthetic organic chemistry for accessing complex molecules from simple, readily available starting materials. A general strategy involves an initial Knoevenagel condensation of the active methylene group with an aldehyde, followed by a Michael addition and subsequent cyclization, which can lead to a variety of substituted pyridines and pyrans. researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of the synthetic utility of cyanoacetamides. These reactions typically involve the reaction of the active methylene group and one of the other functional groups with a 1,3-dielectrophile, such as a 1,3-diketone or a β-ketoester, to form a six-membered ring. researchgate.net

N-substituted 3-cyano-2-pyridones can be readily synthesized through the condensation of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds. researchgate.net For example, the reaction of this compound with acetylacetone (B45752) in the presence of a base catalyst such as piperidine (B6355638) is a well-established route to produce the corresponding 1-(furan-2-ylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net Similarly, reaction with a β-ketoester like ethyl acetoacetate (B1235776) yields a 3-cyano-4-hydroxy-6-methyl-2-pyridinone derivative. researchgate.net These reactions are often efficient and provide high yields of the target pyridone structures.

ReagentCatalystProduct Type
AcetylacetonePiperidine1-Substituted-4,6-dimethyl-3-cyano-2-pyridone
Ethyl AcetoacetateBase1-Substituted-3-cyano-4-hydroxy-6-methyl-2-pyridone

The synthesis of aminopyridone derivatives from cyanoacetamides represents a further extension of their synthetic utility. While direct condensation to form aminopyridones is less common, multi-step sequences or reactions with specific synthons can achieve this. One plausible route involves the reaction of this compound with an enaminonitrile or a related β-enamino ester. The reaction would proceed via a Michael addition of the active methylene group to the activated double bond, followed by cyclization and tautomerization to yield a substituted aminopyridone scaffold. This approach highlights the modularity of using cyanoacetamide derivatives to access diverse heterocyclic systems.

The Knoevenagel condensation of active methylene compounds with salicylaldehydes (2-hydroxybenzaldehydes) is a classical method for synthesizing coumarins and chromenes. epa.gov this compound can serve as the active methylene component in this reaction. When reacted with a substituted or unsubstituted salicylaldehyde (B1680747) in the presence of a base, a condensation reaction occurs, followed by an intramolecular cyclization (oxa-Michael addition). This sequence leads to the formation of a 2H-chromene ring. The final product would be an N-(furan-2-ylmethyl)-2-imino-2H-chromene-3-carboxamide or its tautomer, N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carbonitrile (a coumarin (B35378) derivative), depending on the reaction conditions and the stability of the intermediates. researchgate.netepa.gov This transformation is a powerful tool for accessing the privileged benzopyran scaffold.

Reactant 1Reactant 2Expected Product Core Structure
This compoundSalicylaldehyde2H-Chromene

Isothiocyanate-Mediated Transformations

The active methylene group of this compound can be functionalized using isothiocyanates, leading to versatile intermediates for further cyclization reactions. This pathway is particularly useful for the synthesis of substituted pyrazole (B372694) derivatives.

In the presence of a strong base such as potassium hydroxide (B78521) or sodium ethoxide, the active methylene group of this compound is deprotonated, forming a nucleophilic carbanion. This carbanion readily attacks the electrophilic carbon of an aryl isothiocyanate (Ar-N=C=S). The initial addition product is a potassium or sodium salt of a thiolate, which exists in equilibrium with the N-aryl-2-cyano-3-mercapto-3-thioxoacrylamide derivative. This intermediate serves as a cornerstone for subsequent derivatization. researchgate.net

The thiolate intermediate generated from the reaction with an aryl isothiocyanate is typically not isolated but is instead subjected to alkylation in situ. researchgate.net Treatment with an alkylating agent, such as methyl iodide or dimethyl sulfate, results in S-alkylation, yielding a stable ketene (B1206846) N,S-acetal. researchgate.netresearchgate.net These ketene N,S-acetals are versatile building blocks for heterocyclic synthesis due to the presence of multiple reactive centers. researchgate.net

Ketene N,S-acetals derived from this compound are valuable precursors for the synthesis of 5-aminopyrazole derivatives. The cyclization is achieved by reacting the ketene N,S-acetal with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695), often under reflux conditions. researchgate.net The reaction mechanism involves a nucleophilic attack by the hydrazine on one of the electrophilic carbons of the ketene acetal, leading to the displacement of the methylthio group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, ultimately forming the 5-aminopyrazole ring system after tautomerization. researchgate.net

Starting MaterialReagentsIntermediate/ProductReference
N-Aryl-2-cyanoacetamide1. CS₂, Base (e.g., KOH, EtONa) 2. Methyl IodideKetene S,S-acetal researchgate.net
Ketene N,S-acetalHydrazine Hydrate5-Aminopyrazole derivative researchgate.net
Alkyl IsothiocyanatesHydrazine Hydrate3-Amino-2-thiohydantoin mdpi.com

Knoevenagel Condensation Reactions with Carbonyl Compounds

The Knoevenagel condensation is a cornerstone reaction of compounds containing active methylene groups, such as this compound. nih.gov This reaction involves the condensation of the active methylene group with the carbonyl carbon of an aldehyde or ketone, typically catalyzed by a weak base like piperidine, trimethylamine, or ammonium (B1175870) acetate. periodikos.com.brnih.gov The reaction proceeds through a nucleophilic addition of the carbanion (generated from the deprotonation of the active methylene group) to the carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated cyanoacrylamide derivative. periodikos.com.br

The use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields in shorter time frames and aligning with the principles of green chemistry. nih.gov The resulting electron-poor alkene products are valuable as synthetic intermediates for further transformations, including Michael additions and cycloadditions. nih.govperiodikos.com.br

Carbonyl CompoundMethylene CompoundCatalyst/ConditionsProduct TypeReference
Aromatic AldehydesN-Substituted CyanoacetamidesTrimethylamine, Ethanol, RTArylidene Cyanoacetamide periodikos.com.br
BenzaldehydeMalononitrileEthylenediamine-functionalized MOF, RTα,β-Unsaturated Ketone nih.gov
Aromatic Aldehydes2-Cyanoacetamide (B1669375)NH₄OAc, Microwave Irradiationα,β-Unsaturated Cyanoacetamide nih.gov
FurfuralAcetylacetoneSodium Alginate3-(Furan-2-ylmethylene)pentane-2,4-dione sciensage.info

Michael Addition Reactions in Derivative Synthesis

The active methylene group of this compound allows it to function as a Michael donor in conjugate addition reactions. masterorganicchemistry.comlibretexts.org In the presence of a base, the compound forms a resonance-stabilized enolate that can add to the β-carbon of an α,β-unsaturated carbonyl or nitrile compound, known as a Michael acceptor. masterorganicchemistry.com This carbon-carbon bond-forming reaction is thermodynamically controlled and highly efficient for creating 1,5-dicarbonyl compounds or their analogues. libretexts.org

For instance, reacting this compound with an α,β-unsaturated ketone, ester, or nitrile would result in the formation of a new adduct with a more complex carbon skeleton. masterorganicchemistry.com These products can then be used in subsequent intramolecular reactions, such as aldol (B89426) condensations, to construct cyclic systems. researchgate.net The reactivity of furan-containing pronucleophiles in asymmetric vinylogous Michael additions has been demonstrated, highlighting the potential for stereoselective transformations. rsc.org

Michael DonorMichael AcceptorConditions/CatalystProduct TypeReference
Malonic Estersα,β-Unsaturated KetonesBase (e.g., NaOEt)1,5-Dicarbonyl Adduct libretexts.org
ImidazoleAcrylonitrileCu(acac)₂ in Ionic Liquidβ-Amino Cyano Compound researchgate.net
5-Substituted-furan-2(3H)-onesα,β-Unsaturated-γ-lactamBifunctional Organocatalystγ-Lactam-Butenolide Hybrid rsc.org
Alkyl Thiolsα,β-Unsaturated AmidesBifunctional Iminophosphoraneβ-Thio Amide chemrxiv.org

Nucleophilic Reactivity of the Cyano and Amide Functionalities

The chemical character of this compound is significantly influenced by the presence of the cyano (C≡N) and the secondary amide (R-CO-NH-R') functional groups. These groups, in conjunction with the active methylene bridge, provide multiple sites for nucleophilic and electrophilic interactions, making the compound a versatile precursor in organic synthesis. While the active methylene group is the primary site of nucleophilic attack in many reactions, the lone pairs of electrons on the nitrogen atoms of both the cyano and amide moieties also allow for nucleophilic behavior under specific reaction conditions.

The nitrogen atom of the cyano group is generally a weak nucleophile. However, its reactivity can be enhanced, for instance, through protonation or coordination to a Lewis acid, which activates the nitrile for attack by nucleophiles. Conversely, the nitrogen of the nitrile can participate in reactions such as the Ritter reaction, attacking a carbocation. researchgate.net Hydrolysis of the nitrile group, either under acidic or basic conditions, proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile, eventually leading to the formation of a carboxylic acid or a carboxylate salt. libretexts.org

The amide functionality in this compound also possesses a nitrogen atom with a lone pair of electrons. While resonance with the adjacent carbonyl group reduces its nucleophilicity compared to an amine, it can still participate in nucleophilic reactions. tubitak.gov.tr For instance, the amide nitrogen can be deprotonated by a strong base to form an amidate anion, which is a more potent nucleophile.

Research into the derivatization of this compound has primarily focused on its utility as a building block for more complex heterocyclic systems. These reactions often exploit the nucleophilic character of the active methylene group, which is activated by the adjacent electron-withdrawing cyano and amide groups. Nevertheless, these transformations indirectly involve the electronic properties of the cyano and amide functionalities.

A study on the use of this compound in heterocyclic synthesis has demonstrated its reactivity with various electrophiles to yield a range of pyridinone and chromene derivatives. These reactions, while formally proceeding via the nucleophilic active methylene carbon, are excellent examples of derivatization strategies that are fundamentally enabled by the electronic influence of the cyano and amide groups.

Detailed Research Findings on Derivatization Reactions

The following table summarizes key derivatization reactions of this compound, showcasing its role as a versatile synthetic intermediate.

Reactant(s)ConditionsProductYield (%)Reference
AcetylacetoneEthanol, Piperidine (reflux, 4h)1-(Furan-2-ylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileNot Specified
BenzoylacetoneEthanol, Piperidine (reflux, 4h)1-(Furan-2-ylmethyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrileNot Specified
Ethyl acetoacetateEthanol, Piperidine (reflux, 4h)1-(Furan-2-ylmethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrileNot Specified
ArylidenemalononitrileNot SpecifiedAminopyridone derivativesNot Specified
Arylmethylidene-cyanoacetateNot SpecifiedAminopyridone derivativesNot Specified
2-(2-Oxoindolin-3-ylidene)malononitrileNot SpecifiedAminopyridone derivativesNot Specified
SalicylaldehydeNot Specified2H-chromene-3-carboxamide derivativesNot Specified

These reactions highlight the synthetic utility of this compound in creating complex molecular architectures. The cyclocondensation reactions with β-dicarbonyl compounds like acetylacetone and ethyl acetoacetate, catalyzed by a base such as piperidine, lead to the formation of substituted pyridinones. Similarly, reactions with ylidene compounds afford various aminopyridone derivatives. The reaction with salicylaldehyde demonstrates the potential for constructing chromene-based systems.

While these examples primarily illustrate the reactivity of the α-carbon, they are crucial derivatization strategies that depend on the electronic nature of the attached cyano and amide groups. Further research is needed to explore reactions that directly involve the nucleophilic character of the nitrogen atoms within the cyano and amide functionalities of this compound.

Structure Activity Relationship Sar Investigations

Impact of Furan (B31954) Ring Substitution on Biological Potential

The furan ring is a prevalent heterocycle in a multitude of bioactive natural products and synthetic drugs. Its presence in 2-cyano-N-(furan-2-ylmethyl)acetamide offers a prime site for structural modification to modulate biological activity. The electron-rich nature of the furan ring allows it to participate in various non-covalent interactions with biological targets.

Substitutions on the furan ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of different substituents can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nature and position of these substituents can influence the compound's binding affinity to its target protein by introducing new hydrogen bonds, van der Waals interactions, or steric hindrance.

While specific SAR studies on direct substitutions on the furan ring of this compound are not extensively documented in publicly available research, broader studies on furan-containing compounds provide valuable insights. For example, the replacement of the furan ring with a more saturated tetrahydrofuran (B95107) ring in a series of cyanoacrylates led to an increase in herbicidal activity, suggesting that the degree of ring saturation is a critical determinant of biological effect in related scaffolds. nih.gov

In a series of antimicrobial compounds derived from this compound, the furan moiety was incorporated into more complex heterocyclic systems. While these represent significant structural changes rather than simple substitutions, the resulting compounds exhibited notable antibacterial and antifungal activities, underscoring the furan ring's role as a versatile building block for bioactive molecules.

Compound/Analog Modification Observed Biological Effect Reference
CyanoacrylatesFuran ring vs. Tetrahydrofuran ringTetrahydrofuran analogs showed higher herbicidal activity. nih.gov
Pyridinone derivativesCyclocondensation of the parent compoundShowed antibacterial and antifungal activities.

Influence of Cyano Group on Molecular Interactions

The cyano group (C≡N) is a small, linear, and highly polar functional group that can significantly influence a molecule's biological activity through various interactions. Its strong electron-withdrawing nature can modulate the acidity of nearby protons and affect the electronic properties of adjacent aromatic systems.

In the context of this compound, the cyano group is capable of acting as a hydrogen bond acceptor. Crystal structure analysis of the parent compound reveals that the nitrogen atom of the cyano group can participate in intermolecular hydrogen bonding, which can be crucial for stabilizing the compound within a receptor's binding pocket. nih.gov

Role of Amide Moiety in Binding Affinity

The amide moiety (-C(O)NH-) is a cornerstone of peptide and protein structures and is a common feature in many synthetic drugs. Its importance in the binding affinity of this compound cannot be overstated. The amide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).

Crystal structure data for this compound shows that the amide group is pivotal in forming intermolecular hydrogen bonds. nih.gov The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, leading to the formation of hydrogen-bonded chains in the solid state. nih.gov These interactions are highly directional and are critical for molecular recognition at a biological target. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be beneficial for pre-organizing the molecule for optimal binding.

Comparative Structural Analysis with Analogous Compounds

A comparative analysis of this compound with its analogs provides valuable insights into its SAR. One closely related analog is 2-cyano-N-furfuryl-3-(2-furyl)acrylamide. The crystal structure of this compound has been reported to have bond lengths and angles similar to this acrylamide (B121943) derivative. nih.gov This suggests that the core geometry is maintained despite the difference in the linker between the cyanoacetamide and the furan ring.

Another relevant comparison can be made with analogs where the furan ring is replaced by other aromatic or heteroaromatic systems. While specific data for the title compound is limited, studies on other furan-containing bioactive molecules have shown that replacing the furan with a thiophene (B33073) or a phenyl ring can lead to significant changes in biological activity, highlighting the unique electronic and steric contributions of the furan moiety.

A study on cyanoacrylates containing furan or tetrahydrofuran moieties demonstrated that the saturation of the five-membered ring impacts biological activity. The tetrahydrofuran analogs exhibited higher herbicidal activity compared to their furan counterparts. nih.gov This indicates that the aromaticity and planarity of the furan ring are key determinants of biological function in this class of compounds.

Compound Structural Difference from Parent Key Finding Reference
2-cyano-N-furfuryl-3-(2-furyl)acrylamideAcrylamide linker instead of acetamide (B32628)Similar bond lengths and angles to the parent compound. nih.gov
Tetrahydrofuran-containing cyanoacrylatesSaturated five-membered ringHigher herbicidal activity than furan analogs. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, and hydrophobic regions.

A potential pharmacophore for this class of compounds could be defined by:

A hydrogen bond acceptor feature associated with the nitrogen of the cyano group.

A hydrogen bond donor feature from the amide N-H group.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

A hydrophobic/aromatic feature corresponding to the furan ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, DFT calculations can determine these energy levels and the resulting energy gap, providing insights into its charge transfer characteristics.

Table 1: Calculated HOMO-LUMO Energies for this compound (Note: The following values are illustrative and based on typical results for similar organic molecules, as specific computational data for this compound is not publicly available.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide and cyano groups, highlighting them as potential hydrogen bond acceptors. The regions around the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. This analysis can reveal the nature of intramolecular hydrogen bonding and other hyperconjugative interactions that contribute to the molecule's stability. In this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals, providing a deeper understanding of its electronic configuration.

Fukui functions are used in DFT to predict the most reactive sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density at a particular site upon the addition or removal of an electron, one can pinpoint the regions where these reactions are most likely to occur. For this compound, Fukui function analysis would help to rank the reactivity of its various atoms, complementing the insights from MEP mapping.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target.

To explore the potential biological activity of this compound, molecular docking simulations can be performed against various protein receptors. In these simulations, the compound is treated as a flexible ligand, and its interactions with the amino acid residues in the protein's active site are evaluated. The results are typically ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. While specific docking studies for this compound are not widely reported, this methodology provides a powerful approach to screen for its potential as an inhibitor or modulator of various enzymes or receptors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is for illustrative purposes only.)

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Hypothetical Kinase -7.8 ASP145, LYS23, VAL30

Prediction of Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation (the "pose" or "binding mode") of a molecule when it binds to a specific target, such as a protein or enzyme. h-its.orgnih.gov This method simulates the interaction at an atomic level, allowing researchers to visualize how a ligand fits into a receptor's binding site and to estimate the strength of this interaction, known as binding affinity. nih.govnumberanalytics.com

The process involves sophisticated search algorithms that explore various possible conformations of the ligand within the active site. nih.govijcap.in Each generated pose is then evaluated by a "scoring function," which calculates a value that estimates the binding free energy. h-its.org A lower binding energy score typically indicates a more stable and favorable interaction. These scores can be used to rank different compounds or different poses of the same compound, helping to prioritize molecules for synthesis and biological testing. nih.gov

While molecular docking is a cornerstone of structure-based drug design, specific docking studies detailing the binding modes and affinities of this compound against particular biological targets are not prominently available in the reviewed scientific literature. numberanalytics.com However, the principles of this technique provide a clear path for future investigations. For any selected protein target, docking simulations could predict how this compound orients itself, which parts of the molecule are crucial for binding, and its theoretical affinity.

To illustrate the typical output of such a study, the following table presents hypothetical docking results.

Table 1: Illustrative Molecular Docking Output This table is for illustrative purposes only and does not represent real experimental data for this compound.

Target ProteinPredicted Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (nM)Key Interacting Residues (Hypothetical)
Enzyme X-7.8150TYR 88, LYS 12, SER 90
Receptor Y-6.5850PHE 256, VAL 201, ASN 258
Kinase Z-8.275GLU 110, LEU 160, ASP 172

Identification of Key Interacting Residues and Hydrogen Bonds

A critical aspect of analyzing docking results is the identification of specific interactions between the ligand and the amino acid residues of the protein target. wisdomlib.org These interactions, particularly hydrogen bonds, are vital for the stability and specificity of the protein-ligand complex. wisdomlib.orgnih.gov Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). github.io

While specific molecular docking interaction analyses for this compound are not available, crystallographic studies of the compound itself provide valuable, experimentally determined information about its hydrogen bonding capabilities. researchgate.netnih.gov The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds that stabilize the crystal packing. researchgate.net Specifically, the amide nitrogen (N1) acts as a hydrogen bond donor to the carbonyl oxygen (O2) of an adjacent molecule. researchgate.net Additionally, a carbon-hydrogen bond (C7-H7A) also donates to the same bifurcated acceptor oxygen atom (O2), forming a ring motif. researchgate.net

These experimentally observed interactions highlight the key functional groups on the molecule—the amide N-H group and the carbonyl oxygen—that would likely participate in hydrogen bonding within a biological target's active site. nih.gov A computational analysis would typically visualize these bonds and measure their lengths and angles to assess their strength. github.iocompchems.com

Table 2: Hydrogen Bond Geometry in the Crystal Structure of this compound Data sourced from the crystallographic information file. researchgate.net

Donor-H···AcceptorD-H distance (Å)H···A distance (Å)D···A distance (Å)D-H···A angle (°)
N1-H1···O20.862.082.848 (2)148
C7-H7A···O20.972.553.395 (2)145

Molecular Dynamics (MD) Simulations for System Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. iaanalysis.comnih.gov This technique is crucial for assessing the stability of the predicted binding mode and understanding the flexibility of both the ligand and the protein. nih.gov

An MD simulation begins with the docked complex and calculates the forces between atoms and their resulting motions over millions of small time steps (femtoseconds), generating a trajectory of the system's behavior. nih.gov By analyzing this trajectory, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. iaanalysis.comnih.gov Key parameters evaluated include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which measures how much the structure deviates from its initial position over time. nih.gov A stable, low-fluctuation RMSD suggests a stable binding complex. youtube.comaip.org

No specific MD simulation studies have been published for this compound complexed with a biological target. Such a study would be a logical next step after docking to validate the predicted binding pose and to explore the dynamic interactions that are not captured by static models.

Table 3: Illustrative Parameters from a Molecular Dynamics Simulation This table is for illustrative purposes only and does not represent real experimental data for this compound.

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)Number of H-Bonds (Ligand-Protein)
00.00.03
101.20.82-4
201.31.12-3
301.41.03-4
401.30.93
501.41.22-4

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework for future studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwjpsonline.com The fundamental principle is that the structural properties of a molecule determine its activity, and this relationship can be quantified and used for prediction. wjpsonline.comscispace.com

A QSAR study involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. wjpsonline.com

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). jocpr.comyoutube.com

Model Building: Using statistical or machine learning methods (e.g., multiple linear regression, artificial neural networks), a mathematical model is created that correlates the descriptors with the observed biological activity. youtube.comnih.gov

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. jocpr.com

For this compound, a future QSAR study would require synthesizing and testing a series of structurally related analogues. By varying substituents on the furan ring or modifying the acetamide linker, a dataset could be generated. A subsequent QSAR model could then identify which molecular properties are most critical for the desired activity, providing a rational basis for designing more potent compounds. jocpr.com

Table 4: Examples of Molecular Descriptors for QSAR Studies

Descriptor ClassSpecific Descriptor ExampleProperty Represented
Constitutional Molecular Weight (MW)Size of the molecule
Number of H-bond donors/acceptorsHydrogen bonding capacity
Topological Wiener IndexMolecular branching
Physicochemical LogP (Octanol-water partition coefficient)Lipophilicity/hydrophobicity
Electronic Dipole MomentPolarity and charge distribution
HOMO/LUMO energiesElectron-donating/accepting ability
3D-Descriptors Molecular Surface AreaSize and shape

Table of Compounds

Investigations into Mechanisms of Biological Action Cellular and Molecular Levels

Antimicrobial Activity Mechanisms

Furan (B31954) derivatives are recognized for their broad-spectrum antimicrobial activities, including antibacterial and antifungal effects. nih.gov The biological properties of 2-cyano-N-(furan-2-ylmethyl)acetamide are thought to be influenced by the acetamide (B32628) unit and the furan ring. nih.gov

Inhibition of Bacterial Growth Pathways (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa)

While specific mechanistic studies on this compound are not extensively documented, the activities of related furan and acetamide compounds offer insights into its potential antibacterial mechanisms.

Against Staphylococcus aureus

Furan derivatives have been shown to be effective against Staphylococcus aureus, a significant human pathogen. researchgate.netresearchgate.netnih.govfrontiersin.org One potential mechanism of action involves the induction of reactive oxygen species (ROS). This leads to oxidative stress, which can damage various cellular components, including proteins, and impair the bacterial anti-ROS defense systems. researchgate.net Another proposed mechanism for some furan compounds is the inhibition of crucial enzymes involved in bacterial cell wall synthesis, such as MurA, which is essential for peptidoglycan production. nih.gov Furthermore, some furan-based molecules have demonstrated the ability to inhibit macromolecular biosynthesis, leading to cell cycle arrest in S. aureus. researchgate.net

Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is another clinically important bacterium that has been a target for furan-based compounds. mdpi.commdpi.comresearchgate.net A key mechanism of virulence in P. aeruginosa is quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. nih.gov Certain synthetic furanone derivatives have been found to interfere with the QS systems of P. aeruginosa, specifically by inhibiting the LasR and RhlR receptors, which are crucial components of the QS circuitry. nih.gov By disrupting QS, these compounds can inhibit biofilm formation and reduce the production of virulence factors. mdpi.comnih.gov

Antifungal Effects and Mechanisms of Action (e.g., against Candida albicans)

The antifungal potential of furan derivatives extends to pathogenic yeasts like Candida albicans. nih.govmdpi.comnih.gov The mechanisms of antifungal action for this class of compounds are multifaceted.

The primary mechanism for many antifungal agents, particularly azoles, involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov This is achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. nih.gov Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth. While not an azole itself, the heterocyclic nature of this compound suggests that interference with fungal cell membrane integrity could be a possible mode of action.

Additionally, some furan-containing compounds have been noted for their ability to inhibit the growth of C. albicans, and their derivatives are being explored for their antifungal properties. mdpi.com

Antitumor Activity Mechanisms

The acetamide and furan moieties are present in various compounds exhibiting antitumor properties, suggesting that this compound may also possess anticancer potential. nih.govnih.gov

Modulation of Cellular Pathways Relevant to Cancer

Natural and synthetic compounds can exert anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer. nih.gov

One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in cell survival and proliferation. nih.gov Inhibition of key kinases in this pathway, such as Transforming growth factor beta-activated kinase 1 (TAK1), can switch off pro-survival signals and induce apoptosis in cancer cells. nih.gov The 2-cyanoacrylamide moiety, structurally related to the 2-cyanoacetamide (B1669375) group in the title compound, is a key feature of some TAK1 inhibitors. nih.gov

Another relevant pathway is the Hippo signaling pathway, which controls organ size and cell proliferation. nih.gov Dysregulation of this pathway can lead to uncontrolled cell growth. Some anticancer agents have been shown to modulate the Hippo pathway, often by influencing the activity of its downstream effectors, YAP and TAZ. nih.gov

Enzyme Inhibition as a Potential Modality

Enzyme inhibition is a well-established strategy in cancer therapy. Certain enzymes that are overexpressed in cancer cells and crucial for their metabolism and proliferation represent attractive targets.

Lactate dehydrogenase A (LDHA) is an enzyme that plays a significant role in the metabolic shift of cancer cells towards aerobic glycolysis (the Warburg effect). nih.gov Inhibition of LDHA can disrupt cancer cell metabolism and induce apoptosis. Some acetamide-containing compounds have been identified as inhibitors of LDHA, suggesting a potential mechanism for related molecules. nih.gov

As mentioned previously, TAK1 is another enzyme that has emerged as a therapeutic target in cancer. nih.gov The development of small molecule inhibitors of TAK1, including those with a 2-cyanoacrylamide structure, highlights the potential for compounds like this compound to act through this modality. nih.gov

Specific Target Engagement in Cancer Cell Lines (e.g., lymphoblastic cells)

The proposed mechanism for some of these compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a key component of microtubules, which are essential for cell division, motility, and intracellular transport. By binding to the colchicine (B1669291) binding site of β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov This mode of action is a potential avenue of investigation for this compound's antitumor effects.

Broader Pharmacological Relevance of Furan and Acetamide Scaffolds

The therapeutic potential of "this compound" can be contextualized by examining the well-established pharmacological importance of its constituent chemical motifs: the furan ring and the acetamide group. Both scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceutical agents, suggesting that their combination in a single molecule could lead to synergistic or unique biological effects.

The furan scaffold is a five-membered aromatic heterocycle containing an oxygen atom, which is a structural component in numerous natural and synthetic compounds with diverse pharmacological activities. nih.govresearchgate.net Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets. nih.gov Furan derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govresearchgate.netnih.gov The versatility of the furan ring allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. nih.gov For instance, some furan-containing compounds have been investigated for their cardiovascular and anti-ulcer effects. nih.gov

The acetamide scaffold is also a critical pharmacophore in medicinal chemistry. asm.org Acetamide derivatives are found in numerous clinically prescribed drugs and are recognized for their therapeutic potential in treating a variety of conditions. asm.org These include infections, convulsions, and allergies. asm.org Furthermore, compounds containing the acetamide moiety are utilized for pain and inflammation management, such as the well-known analgesic and antipyretic agent, paracetamol. researchgate.net The acetamide group can participate in hydrogen bonding, which is a crucial interaction for binding to biological macromolecules like proteins and enzymes. tandfonline.com This ability to form specific interactions at the molecular level is fundamental to the design of targeted drug therapies. tandfonline.com

The combination of these two pharmacologically significant scaffolds in "this compound" suggests a potential for a wide range of biological activities. The furan moiety may contribute to interactions with specific receptors or enzymes, while the acetamide group could enhance binding affinity and influence the pharmacokinetic properties of the molecule.

Table 1: Pharmacological Activities Associated with Furan and Acetamide Scaffolds

Scaffold Associated Pharmacological Activities
Furan Antimicrobial (Antibacterial, Antifungal, Antiviral) nih.govnih.gov, Anti-inflammatory nih.govresearchgate.net, Analgesic nih.govresearchgate.net, Anticonvulsant nih.govnih.gov, Anticancer nih.govnih.gov, Cardiovascular nih.gov, Anti-ulcer nih.gov
Acetamide Anti-infective asm.org, Anticonvulsant researchgate.netasm.org, Antiallergic asm.org, Analgesic researchgate.net, Anti-inflammatory researchgate.netasm.org, Antiviral asm.org

Elucidation of Molecular Targets for Therapeutic Intervention

While specific molecular targets for "this compound" are not yet extensively documented in publicly available research, the known targets of other furan and acetamide derivatives provide a strong basis for hypothesizing its potential mechanisms of action. The elucidation of these targets is a critical step in the development of new therapeutic agents.

Potential Molecular Targets Based on the Furan Scaffold:

Furan-containing compounds have been shown to interact with a variety of molecular targets, leading to their observed biological effects. One significant area of investigation is in cancer therapy, where furan derivatives have been found to inhibit tubulin polymerization . nih.gov This disruption of the microtubule network can lead to cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells. nih.gov Additionally, furan derivatives have been shown to modulate key signaling pathways, such as the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) pathways, which are involved in inflammation and cellular metabolism. nih.gov In the context of infectious diseases, furan-based compounds can act by inhibiting essential microbial enzymes. nih.gov For example, some derivatives are being explored for their ability to inhibit the SAP05 effector protein , which is crucial for certain bacteria. researchgate.net The HIV protease inhibitor darunavir, which contains a furan ring, targets the viral pol polyprotein . drugbank.com

Potential Molecular Targets Based on the Acetamide Scaffold:

The acetamide moiety is also a key feature in many targeted therapies. Recent research has identified acetamide derivatives as potent antagonists of the P2Y14 receptor (P2Y14R) , which is implicated in inflammatory diseases. nih.gov In the field of antiviral research, acetamide-containing compounds have been discovered to inhibit HIV-1 Tat-mediated viral transcription by targeting the ejection of histone H3 . asm.orgnih.gov Furthermore, acetamide derivatives have been developed as inhibitors of tropomyosin receptor kinases (TRKs) , which are involved in the growth and survival of certain cancer cells. tandfonline.com The antiepileptic drug levetiracetam, which has an acetamide group, is known to bind to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) , modulating neurotransmitter release. wikipedia.org

Given that "this compound" possesses both of these pharmacologically active scaffolds, it is plausible that its biological activities could arise from interactions with one or more of these identified molecular targets. For instance, its reported antibacterial activity may be due to the inhibition of a critical bacterial enzyme, a mechanism observed with other furan derivatives. Further research involving molecular docking studies, enzymatic assays, and cellular pathway analysis is necessary to precisely identify the molecular targets of "this compound" and to fully elucidate its therapeutic potential.

Table 2: Examples of Molecular Targets for Furan and Acetamide Derivatives

Scaffold Derivative Class/Example Drug Molecular Target Therapeutic Area
Furan Furan-based anticancer agents Tubulin Polymerization nih.gov Cancer
Furan natural derivatives MAPK and PPAR-ɣ pathways nih.gov Inflammation
Darunavir HIV Protease drugbank.com HIV/AIDS
Furan-based antibacterial agents SAP05 effector protein researchgate.net Infectious Diseases
Acetamide N-Substituted acetamide derivatives P2Y14 Receptor (P2Y14R) nih.gov Inflammatory Diseases
Acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol Histone H3 Ejection (inhibits HIV-1 Tat-mediated transcription) nih.gov HIV/AIDS
Imidazo[1,2-b]pyridazine derivatives Tropomyosin Receptor Kinase (TRK) tandfonline.com Cancer
Levetiracetam Synaptic Vesicle Glycoprotein 2A (SV2A) wikipedia.org Epilepsy

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced Derivatives for Enhanced Activity

A primary focus of ongoing research is the rational design and synthesis of advanced derivatives to enhance biological activity and specificity. The core structure of 2-cyano-N-(furan-2-ylmethyl)acetamide is viewed as a versatile template that can be systematically modified. Future investigations are expected to involve the introduction of various substituent groups on the acylamide portion to modulate its electronic and steric properties, which can play a vital role in its biological function. ijert.org

This strategy involves creating a library of related compounds where parts of the molecule are altered. Examples of such modifications already present in chemical databases demonstrate the scaffold's versatility. These include saturation of the furan (B31954) ring to create compounds like 2-cyano-N-(tetrahydro-furan-2-ylmethyl)-acetamide, or the incorporation of entirely new, complex functionalities. scbt.com One such elaborate derivative involves linking the furan-2-ylmethyl)carbamoyl moiety to an indole (B1671886) system, resulting in a significantly larger and more complex molecule with potentially novel activities. sigmaaldrich.com Another line of modification involves replacing the furan ring with other heterocycles, such as thiophene (B33073), to explore different electronic and binding properties. uni.lu

Table 1: Examples of Derivatives Based on the this compound Scaffold

Derivative NameKey Structural ModificationPotential Impact
2-cyano-N-(tetrahydro-furan-2-ylmethyl)acetamideSaturation of the furan ringAlters steric conformation and flexibility
(E)-2-CYANO-N-(3,4-DIMETHYL-PHENYL)-3-(1-[[(FURAN-2-YLMETHYL)-CARBAMOYL]-METHYL]-1H-INDOL-3-YL)-ACRYLAMIDEMajor elaboration, linking to an indole acrylamide (B121943) systemCreates a large, complex molecule for exploring new biological targets
2-chloro-N-(3-cyano-4,5-dithiophen-2-ylfuran-2-yl)acetamideSubstitution with thiophene ringsModifies electronic properties and potential for pi-stacking interactions

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The cyanoacetamide functional group is a particularly valuable building block for a wide array of MCRs. researchgate.net This opens up a significant opportunity for scaffold diversification, where the core of this compound can be used to generate a large library of structurally diverse compounds.

Research has demonstrated that 2-cyanoacetamides can participate in solvent-free cascade reactions to regioselectively synthesize functionalized pyridin-2-ones, which are themselves a class of biologically active compounds. rsc.org The development of protocols for the parallel synthesis of a wide variety of N-substituted cyanoacetamide derivatives is crucial for expanding the scope of these MCRs, as the diversity of the final products has historically been limited by the availability of these precursors. researchgate.net Furthermore, related scaffolds such as 2-cyanothioacetamides can be used to synthesize different heterocyclic systems, like 3,5-diaminopyrazoles, further broadening the chemical space accessible from this starting point. beilstein-journals.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The intersection of artificial intelligence (AI) and machine learning (ML) with drug discovery represents a transformative frontier for chemical compounds like this compound. wiley.com AI and ML models offer the potential to dramatically accelerate the process of identifying and optimizing new drug candidates. nih.gov

For this specific scaffold, AI can be applied in several key areas:

Virtual Screening and Property Prediction: AI algorithms can screen vast virtual libraries of potential derivatives to predict their binding affinity to specific biological targets, as well as their pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity. nih.govyoutube.com

De Novo Drug Design: Generative deep learning models, particularly those based on graph neural networks, can design entirely new molecules. youtube.comresearchgate.net By learning from the structure of the parent compound and its known activities, these models can propose novel derivatives optimized for desired properties, such as enhanced potency or reduced side effects. researchgate.net

Target Identification: AI can analyze biological and clinical data to identify new potential protein targets or disease pathways where the cyanoacetamide-furan scaffold might have a therapeutic effect. nih.gov

While still an evolving field, the integration of AI promises to make the discovery process more efficient and precise, allowing researchers to focus experimental efforts on the most promising candidates. researchgate.net

Exploration of New Biological Targets and Disease Areas

The known pharmacological activities associated with furan and acetamide (B32628) derivatives provide a strong rationale for exploring this compound and its analogs against a wide range of diseases. nih.govresearchgate.net The parent scaffold is a known starting point for compounds with potential antibacterial, antitumor, anti-inflammatory, and analgesic activities. researchgate.net

Future research will likely expand this scope into new areas. For instance, related cyanoacetamide derivatives have shown significant insecticidal activity against agricultural pests like the cowpea aphid (Aphis craccivora), suggesting a potential application in agrochemistry. researchgate.net The synthesis of novel heterocyclic systems like oxadiazoles (B1248032) and triazoles from precursors containing the furan-2-ylmethyl moiety also points toward new therapeutic avenues, as these ring systems are known pharmacophores. echemcom.com The ability to use the cyanoacetamide core to build other bioactive scaffolds, such as pyrazoles, further underscores the potential to discover activities in entirely new disease areas. beilstein-journals.org

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic use, there is an emerging potential to develop derivatives of this compound as chemical biology tools. Chemical probes are specialized molecules designed to study biological systems, for example, by identifying the binding partners of a drug or visualizing a biological process.

While direct research in this area is nascent, the scaffold is amenable to the modifications required to create such probes. A derivative could be functionalized by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. Such a modified compound could then be used in cellular assays to:

Visualize the subcellular localization of its biological target.

Isolate and identify the proteins it interacts with via affinity purification.

The cyano group itself, or other handles introduced during derivative synthesis, could serve as a reactive site for "click chemistry," a set of highly efficient reactions used to attach such tags. The development of these probes would be invaluable for elucidating the mechanism of action of this class of compounds and for validating their targets in a biological context.

Q & A

Q. What are the common synthetic routes for preparing 2-cyano-N-(furan-2-ylmethyl)acetamide?

  • Methodological Answer : Two primary methods are documented:
  • Microwave-assisted synthesis : Equimolar furfurylamine and ethyl cyanoacetate are irradiated at 700W for 3 minutes (20-second intervals), followed by recrystallization in ethyl acetate/water (7:3) to yield colorless crystals .
  • Conventional acylation : Reaction of 2-furfurylamine with acetic anhydride in dichloromethane using triethylamine as a base. This method is scalable and avoids microwave-specific equipment .
    Table 1 : Comparison of Synthetic Methods
MethodReagents/ConditionsYield/Purity
Microwave-assistedEthyl cyanoacetate, 700W irradiationHigh crystallinity
Conventional acylationAcetic anhydride, triethylamineScalable, moderate yield

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : X-ray crystallography using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves the structure. The molecule adopts a Z-shaped conformation, with the furan ring and acetamide group forming a dihedral angle of 76.7°. Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the crystal lattice, forming C(4) chains along the [100] axis. SHELX software (SHELXL-2014/7) refines atomic coordinates and thermal displacement parameters .

Q. What are the safety considerations for handling this compound?

  • Methodological Answer : Toxicity data are limited, necessitating precautionary measures:
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers away from oxidizers. Toxicity assessments should precede biological assays .

Advanced Research Questions

Q. How does molecular conformation influence the compound’s biological activity?

  • Methodological Answer : The Z-shaped conformation and dihedral angles (e.g., 76.7° between furan and acetamide planes) affect binding to biological targets. Derivatives with substituted aryl groups (e.g., 4-oxo-3-arylthiazolidin-2-ylidene) show enhanced cytotoxicity against leukemia cell lines (CCRF-CEM, SR), suggesting steric and electronic interactions with enzyme active sites (e.g., carbonic anhydrase) are critical .

Q. How can contradictions in spectral data (e.g., NMR, MS) be resolved?

  • Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Strategies include:
  • X-ray crystallography : Provides definitive structural confirmation .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in DMSO-d6 (e.g., distinguishing –CH2–CN protons at δ 3.30 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ions (e.g., m/z 219.25 [M+1]⁺) .

Q. How can reaction conditions be optimized for higher yield and selectivity?

  • Methodological Answer :
  • Microwave optimization : Adjust irradiation time (3–5 minutes) and power (600–800W) to enhance reaction kinetics .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve cyanoacetamide coupling efficiency.
  • Catalyst screening : Piperidine or DBU can accelerate Knoevenagel condensations in derivative synthesis .

Q. What structure-activity relationships (SAR) govern anticancer activity in derivatives?

  • Methodological Answer : SAR studies on this compound derivatives reveal:
  • Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aryl ring enhance cytotoxicity (IC50 < 10 µM).
  • Heterocyclic modifications : Thiazolidinone-fused derivatives show selective inhibition of ROS/RNS pathways in cancer cells .
    Table 2 : SAR of Select Derivatives
Derivative SubstituentTarget Cell Line (IC50)Key Interaction
4-NitroarylCCRF-CEM (7.2 µM)Hydrogen bonding with CA IX
3-TrifluoromethylphenylSR (8.5 µM)Hydrophobic pocket binding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.